N-Octylacrylamide

Descripción general

Descripción

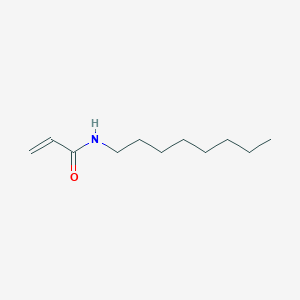

N-Octylacrylamide is an organic compound with the molecular formula C11H21NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an octyl group. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries due to their unique properties such as stability, strength, and performance enhancement .

Mecanismo De Acción

Target of Action

N-Octylacrylamide, also known as N-octylprop-2-enamide, is a chemical compound that is primarily used as a copolymer to enhance the strength and performance of polymers . The primary targets of this compound are the polymers with which it interacts. It provides stability and strength to these polymers, making them more effective in their respective applications .

Mode of Action

This compound interacts with its targets, the polymers, by integrating into their structure. This integration results in an enhancement of the polymer’s properties, such as its strength and performance

Biochemical Pathways

It is known that this compound is used as a monomer that can be polymerized with other comonomers to yield polymers with varying applications . These polymers then participate in various biochemical pathways depending on their specific applications.

Result of Action

The primary result of this compound’s action is the enhancement of the strength and performance of polymers . This enhancement allows the polymers to be more effective in their respective applications, which can range from personal care products to oil recovery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the manufacturing process of this compound involves the addition of acrylonitrile and di-isobutylene in an acidic environment . Additionally, the effectiveness of this compound as a copolymer can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

It is known that it can be polymerized with other comonomers to yield polymers with varying applications

Cellular Effects

It is used as a copolymer to improve the strength and performance of polymers, suggesting that it may have an impact on cellular structures .

Molecular Mechanism

It is known that it can be polymerized with other comonomers to yield polymers with varying applications

Temporal Effects in Laboratory Settings

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may have dose-dependent effects.

Metabolic Pathways

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may interact with enzymes or cofactors involved in polymerization processes.

Transport and Distribution

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may interact with transporters or binding proteins involved in polymerization processes.

Subcellular Localization

It is known that it can be polymerized with other comonomers to yield polymers with varying applications , suggesting that it may be directed to specific compartments or organelles involved in polymerization processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Octylacrylamide can be synthesized through several methods. One common method involves the reaction of octylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature, with cooling provided by an ice bath to control the exothermic reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the addition of acrylonitrile to di-isobutylene in an acidic environment. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N-Octylacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize with other monomers to form copolymers.

Substitution Reactions: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Polymerization: Initiators such as azo-isobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used in the polymerization process.

Substitution Reactions: Reagents such as halogens or alkylating agents can be used under mild conditions to achieve substitution at the amide group.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemical Properties of N-Octylacrylamide

This compound is an alkyl-substituted acrylamide with the following characteristics:

- Molecular Formula : C₁₃H₂₅NO

- Molecular Weight : 225.35 g/mol

- CAS Number : acrylamide derivatives

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; slightly soluble in water

Polymer Science

This compound is primarily used as a monomer in the synthesis of polymers and copolymers. Its hydrophobic nature allows for the development of materials with specific surface-active properties.

- Hydrophobically Modified Polymers : NOA is incorporated into copolymers to enhance hydrophobicity, which is beneficial in applications such as coatings and adhesives. These polymers exhibit reduced surface tension, making them effective surfactants .

- Thermal Stability : The addition of NOA to polymer formulations improves thermal stability, making them suitable for high-temperature applications .

| Application Type | Description | Benefits |

|---|---|---|

| Coatings | Used in protective coatings for various surfaces | Enhanced durability and adhesion |

| Adhesives | Incorporated into adhesive formulations | Improved bonding strength |

| Superabsorbent Polymers | Utilized in superabsorbent materials | Increased absorption capacity |

Biomedical Engineering

In biomedical applications, this compound is explored for its potential in drug delivery systems and tissue engineering.

- Drug Delivery Vehicles : NOA-based polymers can encapsulate drugs, providing controlled release profiles. This property is crucial for targeted therapies in cancer treatment .

- Tissue Engineering Scaffolds : NOA contributes to the fabrication of scaffolds that mimic natural tissues, promoting cell adhesion and proliferation. These scaffolds can be designed to degrade at controlled rates, allowing for tissue regeneration .

Environmental Science

This compound has applications in environmental remediation processes.

- Adsorption Materials : Polymers containing NOA are effective adsorbents for removing pollutants from water sources. Their hydrophobic properties allow them to capture organic contaminants efficiently .

- Controlled Release Fertilizers : NOA-modified polymers are used to create slow-release fertilizers that minimize nutrient runoff and enhance soil quality over time .

Case Study 1: Drug Delivery Systems

In a study published by the Journal of Controlled Release, researchers developed a drug delivery system using NOA-based nanoparticles. The study demonstrated that these nanoparticles could encapsulate anticancer drugs and release them in a controlled manner over extended periods, significantly improving therapeutic efficacy without increasing toxicity .

Case Study 2: Environmental Remediation

A recent investigation highlighted the use of NOA-based adsorbents for removing heavy metals from wastewater. The results indicated that these materials could effectively reduce metal concentrations below regulatory limits, showcasing their potential for sustainable environmental practices .

Comparación Con Compuestos Similares

N-Tertiary Octyl Acrylamide: Another derivative of acrylamide with similar applications but differing in the structure of the octyl group.

Uniqueness: this compound is unique due to its specific octyl group, which imparts distinct properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring long-lasting performance and resistance to environmental factors .

Actividad Biológica

N-Octylacrylamide (NOA) is an alkyl acrylamide compound that has garnered attention for its potential biological activities, particularly in the fields of polymer science, drug delivery, and biomedical applications. This article explores the biological activity of NOA, including its antimicrobial properties, cytotoxicity, and applications in drug formulation.

This compound is a derivative of acrylamide characterized by the presence of an octyl group. Its chemical structure is represented as follows:

- Chemical Formula : C₁₃H₂₅NO

- Molecular Weight : 211.35 g/mol

The compound is known for its ability to form hydrogels and polymers, which can be utilized in various biomedical applications.

Antimicrobial Activity

Recent studies have demonstrated that NOA exhibits broad-spectrum antimicrobial activity. A study conducted on a library of polymer compounds, including NOA, revealed significant antimicrobial effects against various bacterial strains. The results indicated that NOA could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing antimicrobial coatings and drug delivery systems.

| Polymer | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (No Polymer) | - | 0 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cell lines. A notable study evaluated the cytotoxicity of NOA on human fibroblast cells using an MTT assay. The findings indicated that NOA exhibits dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

These results suggest that while NOA has potential therapeutic applications, careful consideration of its cytotoxic effects is essential.

Applications in Drug Delivery

This compound's ability to form hydrogels makes it suitable for drug delivery systems. Research has shown that polymers based on NOA can encapsulate drugs effectively and release them in a controlled manner. This property is particularly advantageous for targeted therapies where localized drug delivery is desired.

Case Study: Drug Release Kinetics

In a study investigating the release kinetics of a model drug from NOA-based hydrogels, the following results were observed:

- Initial Burst Release : Approximately 30% of the drug was released within the first hour.

- Sustained Release : The remaining drug was released gradually over a period of 72 hours.

This controlled release profile indicates that NOA-based hydrogels can provide sustained therapeutic effects while minimizing side effects associated with rapid drug release.

Safety and Toxicology

Despite its promising applications, safety assessments are crucial for compounds like this compound. Toxicological studies have indicated that while NOA exhibits antimicrobial properties, it also poses risks at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

N-octylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGZKFQMWZYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064955 | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-68-2 | |

| Record name | N-Octylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The presence of the octyl group in N-Octylacrylamide introduces significant hydrophobicity to polymers incorporating this monomer. This hydrophobicity drives inter-chain associations in aqueous environments, leading to the formation of micellar structures. [, , , , , , ] These self-assembled structures contribute to enhanced viscosity, improved surface activity, and the ability to encapsulate hydrophobic molecules, making these polymers suitable for applications like drug delivery and enhanced oil recovery. [, , , ]

ANone: this compound is comprised of an acrylamide backbone with an eight-carbon alkyl chain attached to the nitrogen atom.

A: Research indicates a direct correlation between the content of this compound in copolymers and their surface activity at both air-water and solid-water interfaces. [] As the proportion of this compound increases, surface tension lowering effects become more pronounced, suggesting a higher propensity for adsorption at interfaces. [] This characteristic is particularly relevant in applications like emulsion stabilization and surface modification.

ANone: The inclusion of this compound influences both the biocompatibility and biodegradability of the resulting polymers. While specific details regarding this compound-containing polymers were not provided in the research, these factors necessitate careful consideration when designing polymers for biological applications.

ANone: While the provided research does not specifically address the environmental impact of this compound-containing polymers, understanding their ecotoxicological effects and exploring strategies to mitigate potential negative impacts is crucial for responsible development and application.

A: Several alternatives to this compound can be employed to tailor polymer properties. These include other hydrophobic monomers with varying alkyl chain lengths (e.g., N-Butylacrylamide, N-Dodecylacrylamide), hydrophilic monomers like acrylic acid, and stimuli-responsive monomers like N-Isopropylacrylamide. [, , , , ] The choice of alternative depends on the specific application and desired properties.

A: While not explicitly detailed in the research, the properties of this compound make it a promising candidate for drug delivery applications. Its ability to form micellar structures with hydrophobic cores presents an opportunity for encapsulating and delivering hydrophobic drugs. [] Further research in this area could involve investigating loading capacity, release kinetics, and targeted delivery strategies.

A: Hydrophobic interactions are central to the behavior of this compound-containing polymers in solution. These interactions drive the self-assembly of polymer chains into micellar structures, significantly influencing the solution's viscosity and rheological properties. [, , , ] Understanding these interactions is crucial for tailoring polymer design for specific applications, such as thickeners or rheology modifiers.

A: Understanding the copolymerization parameters of this compound with other monomers, such as reactivity ratios, provides insights into the composition and microstructure of the resulting copolymers. [] This information is vital for predicting and controlling the final properties of the copolymer, enabling researchers to fine-tune polymer characteristics for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.